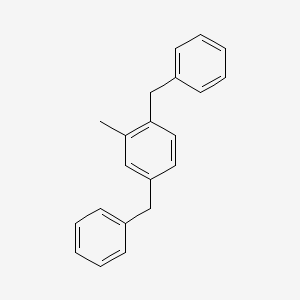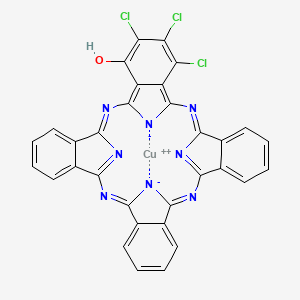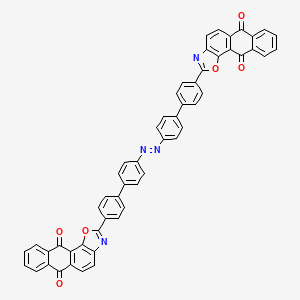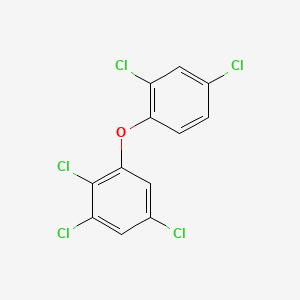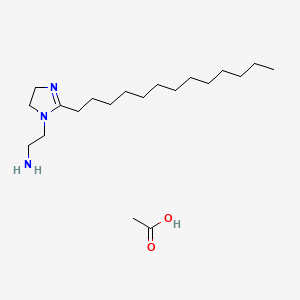
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate is a chemical compound with the molecular formula C20H41N3O2 and a molecular weight of 355.55844 g/mol It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tridecylamine with glyoxal and ammonium acetate to form the imidazole ring, followed by alkylation with ethylamine . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to more saturated forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce more saturated imidazole derivatives .
Applications De Recherche Scientifique
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique structural properties.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound has a phenylmethyl group instead of a tridecyl group, leading to different chemical properties and applications.
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: This compound has a heptadecyl group, which affects its solubility and reactivity compared to the tridecyl derivative.
Uniqueness
4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate is unique due to its long tridecyl chain, which imparts specific hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments.
Propriétés
Numéro CAS |
94023-50-4 |
|---|---|
Formule moléculaire |
C18H37N3.C2H4O2 C20H41N3O2 |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
acetic acid;2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C18H37N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-20-15-17-21(18)16-14-19;1-2(3)4/h2-17,19H2,1H3;1H3,(H,3,4) |
Clé InChI |
XNRTTZMCDCWNML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=NCCN1CCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



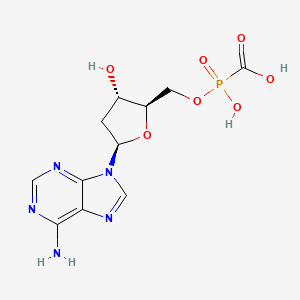
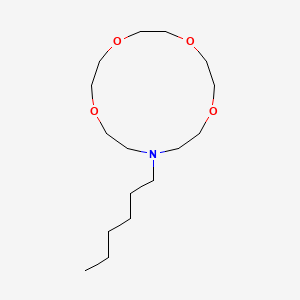
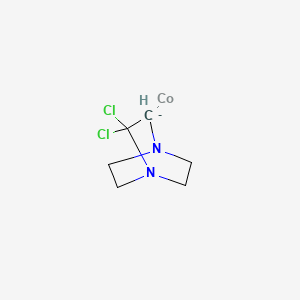


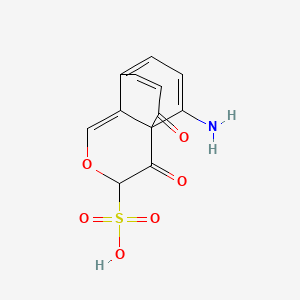
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
